molecular formula C13H16O5 B143390 Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate CAS No. 125732-13-0

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B143390
CAS No.: 125732-13-0
M. Wt: 252.26 g/mol
InChI Key: BRLFOVUCDCNWOK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ethyl ester group, a dimethoxyphenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a single methoxy group.

    Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate: Similar structure but with methoxy groups at different positions on the aromatic ring.

The uniqueness of this compound lies in the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLFOVUCDCNWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610431
Record name Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125732-13-0
Record name Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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